2,3-Diethylsuccinic acid

Organic synthesis Oxidative coupling Dialkylsuccinic acid yield

2,3-Diethylsuccinic acid (CAS 1186-79-4; synonym: 2,3-diethylbutanedioic acid) is an α,α′-dialkyl-substituted dicarboxylic acid with molecular formula C₈H₁₄O₄ and molecular weight 174.19 g·mol⁻¹. It exists as a white crystalline solid with a reported melting point of 132–133 °C, density of 1.156 g·cm⁻³, and logP of 1.208.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 1186-79-4
Cat. No. B074967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethylsuccinic acid
CAS1186-79-4
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCC(C(CC)C(=O)O)C(=O)O
InChIInChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyKJXMXCRSMLOXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethylsuccinic Acid (CAS 1186-79-4) Procurement Guide: Physicochemical Identity and Structural Class Context


2,3-Diethylsuccinic acid (CAS 1186-79-4; synonym: 2,3-diethylbutanedioic acid) is an α,α′-dialkyl-substituted dicarboxylic acid with molecular formula C₈H₁₄O₄ and molecular weight 174.19 g·mol⁻¹ . It exists as a white crystalline solid with a reported melting point of 132–133 °C, density of 1.156 g·cm⁻³, and logP of 1.208 [1]. The compound possesses two chiral centers at carbons 2 and 3, giving rise to three stereoisomeric forms: (R,R), (S,S), and the meso-(R,S) diastereomer; the CAS 1186-79-4 entry typically denotes the racemic (±)-mixture or a mixture of diastereomers [2]. As a member of the dialkylsuccinic acid family, it serves as a chiral building block in organic synthesis and as a structural analog of succinic acid, the key tricarboxylic acid cycle intermediate, making stereochemical purity and chain-length-dependent physicochemical properties critical differentiators for research and industrial procurement .

Why Unspecified 2,3-Diethylsuccinic Acid Batches Cannot Replace Stereochemically or Chain-Length-Defined Analogs


Within the dialkylsuccinic acid series, substitution of one member for another—or procurement of stereochemically undefined material—introduces material risk because diastereomer ratio governs both solution-phase behavior and downstream synthetic fidelity. The meso and racemic forms of 2,3-diethylsuccinic acid exhibit distinct acid–base dissociation constants and conformational equilibria in aqueous solution, meaning that a batch with an uncontrolled meso/rac ratio will produce irreproducible pH-dependent speciation and reactivity profiles in aqueous-phase chemistry [1]. Furthermore, the alkyl chain length on the succinate scaffold directly controls insulinotropic potency in ester derivatives: ethanediol-1,2-diethylsuccinate occupies a quantifiably different rank position in secretory potency hierarchy compared to dimethyl-, trimethyl-, and tetramethylsuccinate congeners, demonstrating that even a one-carbon deviation in the alkyl substituent produces a pharmacologically meaningful shift in biological activity [2]. Substituting 2,3-diethylsuccinic acid with 2,3-dimethylsuccinic acid or unsubstituted succinic acid therefore alters both physicochemical speciation and, for ester derivatives, biological performance in a manner that is predictable and quantifiable—not interchangeable.

Quantitative Differentiation Evidence for 2,3-Diethylsuccinic Acid (CAS 1186-79-4) vs. Closest Analogs


Synthesis Yield: 2,3-Diethylsuccinic Acid vs. 2,2,3,3-Tetramethylsuccinic Acid via Lithium Acylate Coupling

In a head-to-head comparison under identical reaction conditions (lithium acylate α-carbanions + 1,2-diiodoethane, THF, Ar, 20–25 °C), 2,3-diethylsuccinic acid was obtained in 53% yield, compared with only 16% for the more sterically hindered 2,2,3,3-tetramethylsuccinic acid and 50% for unsubstituted succinic acid [1]. This demonstrates that the diethyl-substituted scaffold achieves the highest yield among the three products tested, consistent with an optimal balance between enolate nucleophilicity and steric demand at the coupling step.

Organic synthesis Oxidative coupling Dialkylsuccinic acid yield

Diastereoselectivity in Oxidative Coupling: meso/rac Ratio Achieved for 2,3-Diethylsuccinic Acid

Using the tert-butylhypoiodite-mediated oxidative coupling of lithium butyrate enolates in THF under argon at ambient temperature, 2,3-diethylsuccinic acid was obtained in 92% total yield with a meso:(±) diastereomer ratio of approximately 8–10:1 [1]. This strong meso preference is a direct consequence of the ethyl substituent's steric and electronic influence during enolate coupling and represents a quantifiable stereochemical outcome that would differ substantially if a methyl-substituted analog (e.g., 2,3-dimethylsuccinic acid) were targeted under comparable conditions.

Stereoselective synthesis Diastereomer ratio Oxidative metallation

Electrolytic Dissociation Constants: DL- vs. meso-2,3-Diethylsuccinic Acid

A systematic study of electrolytic dissociation parameters at 25 °C revealed that the DL (racemic) and meso diastereomers of 2,3-diethylsuccinic acid have measurably distinct thermodynamic dissociation constants: DL-2,3-diethylsuccinic acid exhibits K₁ = 2.34 × 10⁻⁴ and K₂ = 7.47 × 10⁻⁷, whereas meso-2,3-diethylsuccinic acid exhibits K₁ = 2.88 × 10⁻⁴ and K₂ = 2.57 × 10⁻⁷ [1]. The second-step dissociation constant differs by a factor of approximately 2.9 between the two diastereomers, a gap that directly impacts the concentration of dianionic species (A²⁻) available for metal coordination or salt formation at a given pH.

Dissociation constants Acid–base equilibria Solution chemistry

Conformational Behavior in Aqueous Solution: rac-2,3-Diethylsuccinic vs. rac-2,3-Dimethylsuccinic Acid

An NMR conformational study (¹H vicinal coupling constants and ¹³C chemical shifts) of aqueous 2,3-dimethylsuccinic and 2,3-diethylsuccinic acids at varying degrees of neutralization demonstrated that the racemic isomers of both acids populate a non-staggered conformer stabilized by an intramolecular hydrogen bond, in addition to staggered conformers [1]. At half-neutralization, this intramolecularly H-bonded conformer strongly prevails for rac-2,3-diethylsuccinic acid (rac-2) and exists in reasonable amounts for rac-2,3-dimethylsuccinic acid (rac-1), a difference attributed to the distinct K₁/K₂ ratios of the two acids. The meso forms of both acids, by contrast, show no evidence of this non-staggered conformer and instead exhibit different staggered conformer populations.

Conformational analysis NMR spectroscopy Intramolecular hydrogen bonding

Insulinotropic Potency Hierarchy of Succinic Acid Esters: Ethanediol-1,2-diethylsuccinate vs. Dimethylsuccinate and Tetramethylsuccinate Congeners

In a comparative study of ten novel succinic acid esters evaluated in isolated rat pancreatic islets, the insulinotropic potency was ranked across six methods of comparison, yielding a consistent hierarchy. Ethanediol-1,2-diethylsuccinate (the ester derivative of 2,3-diethylsuccinic acid) occupied a mid-to-upper rank position, placed below ethanediol-1,2-dimethylsuccinate and propanediol-1,2-dimethylsuccinate but above threitol-3-succinoyl-1,2,4-trimethylsuccinate and 4-tert-butyl-succinate [1]. The minimal effective concentrations ranged from 10 µM to 2.5 mM across the series, and the correlation between insulinotropic potential and minimal effective concentration was r = 0.823. This demonstrates that the ethyl vs. methyl substitution on the succinate scaffold produces a measurable, rank-order shift in biological activity.

Insulin secretion Succinate esters Type 2 diabetes

Differentiated Application Scenarios for 2,3-Diethylsuccinic Acid (CAS 1186-79-4) Based on Quantitative Evidence


Preparative Synthesis of Dialkylsuccinic Acid Libraries via Enolate Coupling

The 53% coupling yield of 2,3-diethylsuccinic acid substantially exceeds the 16% yield of 2,2,3,3-tetramethylsuccinic acid under identical conditions, establishing the diethyl congener as the most synthetically accessible member of the dialkylsuccinic acid series via this route [1]. Laboratories constructing succinic acid derivative libraries for catalyst screening, coordination chemistry, or medicinal chemistry should prioritize the diethyl-substituted scaffold when maximizing throughput and minimizing cost per gram of isolated product.

Stereochemically Defined Synthesis Requiring High meso Selectivity

The oxidative coupling method using tert-butylhypoiodite delivers 2,3-diethylsuccinic acid with a meso:(±) ratio of 8–10:1 and 92% total yield [1]. This level of diastereoselectivity makes the diethyl analog attractive for applications demanding stereochemically enriched dicarboxylic acid building blocks—such as chiral MOF linker synthesis, stereoregular polyester preparation, or enantioselective catalysis—without the need for chiral auxiliary strategies or preparative chiral chromatography.

pH-Dependent Metal Complexation Requiring Defined Dianion Speciation

The 2.9-fold difference in the second-step dissociation constant (K₂) between DL- and meso-2,3-diethylsuccinic acid means that, at a given pH, the concentration of fully deprotonated dianionic species (A²⁻) available for metal coordination is diastereomer-dependent [1]. Researchers using 2,3-diethylsuccinic acid as a bidentate ligand for transition-metal or lanthanide complexation—in areas such as MRI contrast agent development, catalysis, or metal–organic framework synthesis—must control or specify the diastereomeric composition to achieve reproducible metal-binding stoichiometry and complex stability.

Conformation-Sensitive Aqueous-Phase Supramolecular or Chiral Recognition Studies

The pronounced preference of rac-2,3-diethylsuccinic acid to adopt an intramolecularly H-bonded, non-staggered conformer at half-neutralization—a behavior that is weaker in rac-2,3-dimethylsuccinic acid and absent in meso forms—makes the racemic diethyl compound a distinct conformational probe for aqueous supramolecular host–guest chemistry, chiral recognition, and foldamer design [1]. Investigators studying conformation-driven molecular recognition in water should select rac-2,3-diethylsuccinic acid over the dimethyl analog when a strong intramolecular H-bonding propensity is experimentally desirable.

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